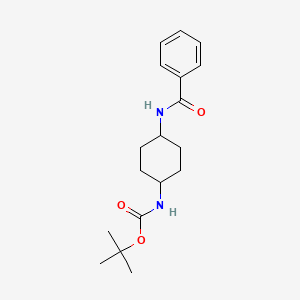

tert-Butyl (1R*,4R*)-4-benzamidocyclohexylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is likely to be an organic compound containing a carbamate group (-NHCOO-) and a tert-butyl group (C(CH3)3). The carbamate group is a functional group derived from carbamic acid and is present in a wide range of chemical compounds . The tert-butyl group is one of the simplest alkyl groups and is often used in organic synthesis .

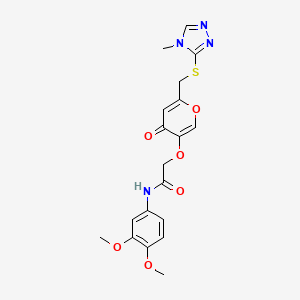

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a cyclohexyl ring with a benzamido group and a tert-butyl carbamate group attached. The exact structure would depend on the specific locations of these groups on the cyclohexyl ring .Chemical Reactions Analysis

The carbamate group in this compound could potentially undergo hydrolysis to form an amine and a carboxylic acid . The tert-butyl group is generally quite stable but can be removed under certain conditions .科学的研究の応用

Enantioselective Synthesis and Organic Synthesis Building Blocks

An enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate was reported as an essential intermediate for a series of potent CCR2 antagonists. The synthesis involved an iodolactamization step, showcasing the compound's role in the preparation of bioactive molecules (Campbell et al., 2009). Furthermore, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been highlighted as the first class of N-(Boc) nitrone equivalents. They are prepared from aldehydes and tert-butyl N-hydroxycarbamate and act as building blocks in organic synthesis, demonstrating the versatility of tert-butyl carbamate derivatives in synthetic chemistry (Guinchard et al., 2005).

Detection of Volatile Acid Vapors

Benzothiazole-modified tert-butyl carbazole derivatives have been developed, where derivatives with a tert-butyl moiety could gel certain solvents under ultrasound stimulus. These derivatives form organogels that self-assemble into a lamellar structure. Notably, xerogel-based films of such derivatives emit strong blue light and serve as fluorescent sensory materials for detecting volatile acid vapors. This finding emphasizes the compound's application in chemical sensing and material sciences (Sun et al., 2015).

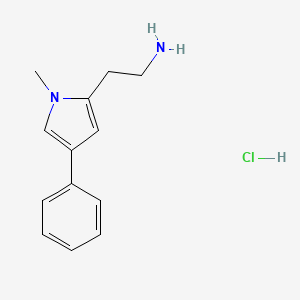

Chemical Transformations and Synthesis of Amines

N-tert-Butanesulfinyl imines, which can be derived from tert-butyl carbamates, are described as exceedingly versatile intermediates for the asymmetric synthesis of amines. They activate imines for the addition of various classes of nucleophiles and, upon nucleophilic addition, can be readily cleaved. This property facilitates the synthesis of a wide range of highly enantioenriched amines, showcasing the compound's significance in the field of synthetic organic chemistry (Ellman et al., 2002).

作用機序

将来の方向性

特性

IUPAC Name |

tert-butyl N-(4-benzamidocyclohexyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-15-11-9-14(10-12-15)19-16(21)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYCMUIBVMZAKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601139042 |

Source

|

| Record name | Carbamic acid, N-[trans-4-(benzoylamino)cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1R*,4R*)-4-benzamidocyclohexylcarbamate | |

CAS RN |

1286273-23-1 |

Source

|

| Record name | Carbamic acid, N-[trans-4-(benzoylamino)cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2823043.png)

![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2823044.png)

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2823047.png)

![7-[(2-furylmethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2823051.png)

![4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride](/img/structure/B2823058.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2823064.png)